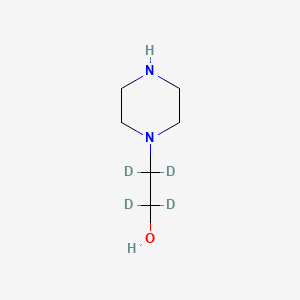

N-(2-Hydroxyethyl)piperazine-d4

Overview

Description

N-(2-Hydroxyethyl)piperazine-d4: is a deuterated derivative of N-(2-Hydroxyethyl)piperazine. This compound is often used in scientific research due to its unique properties, including its stability and solubility in various solvents. The deuterium atoms in the compound make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)piperazine-d4 typically involves the deuteration of N-(2-Hydroxyethyl)piperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This process can be carried out under various conditions, including the use of deuterated solvents and catalysts to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)piperazine-d4 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)piperazine-d4 is used as a reagent in the synthesis of labeled compounds, such as labeled Flupentixol . Its deuterated form makes it valuable in NMR spectroscopy for studying molecular structures and dynamics.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its stability and solubility make it suitable for various biochemical assays .

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)piperazine-d4 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)piperazine: The non-deuterated form of the compound, commonly used in similar applications but without the benefits of deuterium labeling.

1-(2-Hydroxyethyl)piperazine: Another similar compound with slight structural differences, used in various chemical and biological studies.

N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A related compound used as a buffering agent in biological and chemical research.

Uniqueness: N-(2-Hydroxyethyl)piperazine-d4 is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques where deuterium labeling is advantageous .

Biological Activity

N-(2-Hydroxyethyl)piperazine-d4 is a deuterated derivative of N-(2-Hydroxyethyl)piperazine, a compound commonly used in biochemical research due to its buffering capacity and role in various biological applications. This article explores the biological activity of this compound, focusing on its interactions with enzymes, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a hydroxyethyl group and deuterium atoms. The presence of deuterium enhances its stability and can influence its pharmacokinetic properties, making it an interesting candidate for drug development.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives, including this compound, exhibit significant inhibitory effects on various enzymes.

-

Cholinesterase Inhibition :

- A study highlighted the ability of piperazine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with piperazine moieties showed enhanced binding affinity to these enzymes, suggesting potential therapeutic applications for cognitive disorders .

Compound AChE IC50 (µM) BChE IC50 (µM) Control 1.419 0.092 This compound TBD TBD -

Carbonic Anhydrase Inhibition :

- Another significant area of investigation involves the inhibition of carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Recent studies have shown that derivatives of piperazine can selectively inhibit certain isoforms of CAs, indicating their potential in treating conditions like glaucoma and cancer .

Pharmacological Applications

This compound has been utilized in various pharmacological contexts:

- Buffering Agent : Its primary application as a biological buffer is crucial for maintaining pH stability in biochemical assays, thereby ensuring optimal enzyme activity .

- Cell Culture : It is incorporated into cell culture media to enhance cell viability and experimental reproducibility .

- Analytical Chemistry : The compound serves as a standard in chromatography and electrophoresis, aiding in the separation of biomolecules .

Case Studies

-

Neuroprotective Effects :

- A study exploring the neuroprotective potential of piperazine derivatives found that certain compounds demonstrated significant protective effects against neurodegeneration in animal models. These findings suggest that this compound may have similar protective properties due to its structural characteristics .

- Dopamine D4 Receptor Interaction :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring significantly affect the biological activity of derivatives:

- Hydrophobic vs Hydrophilic Substituents : The introduction of hydrophobic groups enhances binding affinity to target enzymes, while hydrophilic groups may improve solubility and bioavailability.

- Deuteration Effects : The incorporation of deuterium alters metabolic pathways and can improve pharmacokinetic profiles, making compounds more suitable for therapeutic use.

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCSWCVEJLETKA-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676245 | |

| Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160357-16-3 | |

| Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.